N,N'-1,3-phenylenebis(2-aminoacetamide)
Description
N,N'-1,3-phenylenebis(2-aminoacetamide) is a symmetric aromatic bis-amide compound characterized by a 1,3-phenylene core linked to two 2-aminoacetamide groups. Its molecular formula is C₁₀H₁₂N₄O₂, with a monoisotopic mass of 236.24 Da (calculated).
Properties
IUPAC Name |
2-amino-N-[3-[(2-aminoacetyl)amino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2/c11-5-9(15)13-7-2-1-3-8(4-7)14-10(16)6-12/h1-4H,5-6,11-12H2,(H,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZJQGCYRXSDAOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CN)NC(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 1,3 vs. 1,4-Phenylene Derivatives
- N,N'-(1,4-phenylene)-bis-(2-aminoacetamide): Molecular Formula: C₁₀H₁₂N₄O₂ (identical to the 1,3 isomer). However, the 1,3 isomer’s meta-substitution may offer greater conformational flexibility, influencing solubility and interaction with biological targets .
Functional Group Variations
N,N′-1,3-phenylenebis[2-(2,5-dioxo-1-pyrrolidinyl)acetamide]
- Molecular Formula : C₁₈H₁₈N₄O₆.
- Functional Groups: Succinimide (2,5-dioxopyrrolidine) instead of amino groups.
- Applications : Acts as a glycogen synthase kinase-3β (GSK3β) inhibitor due to the succinimide’s electrophilic reactivity, enabling covalent interactions with enzyme active sites .
N,N'-1,3-phenylenebis[3-oxobutyramide]
- Molecular Formula : C₁₄H₁₆N₂O₄.
- Functional Groups : Acetoacetyl amide (–COCH₂CO–).
- Applications: Used in polymer chemistry as a crosslinking agent; the β-ketoamide group facilitates enol-keto tautomerism, enhancing reactivity in condensation reactions .
N,N'-[1,3-phenylenebis(oxyethane-2,1-diyl)]diacetamide
Key Observations :
Stability and Reactivity Insights
- Acidic Conditions: Related amides (e.g., N-(2-benzoyl-4-chlorophenyl)-2-aminoacetamide in ) undergo reversible transformations under acidic conditions, highlighting the importance of pH control during synthesis or storage.
- Solid-Phase Extraction (SPE): Nordiazepam analogs () regenerate parent compounds during SPE, suggesting that the target compound’s stability in extraction protocols requires empirical validation.
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